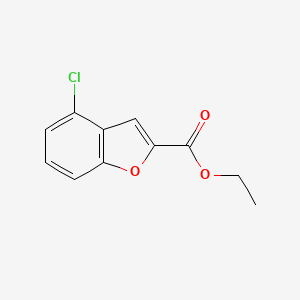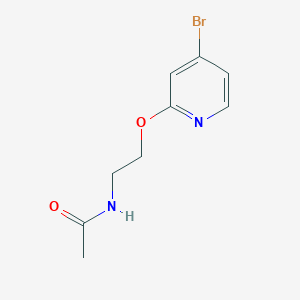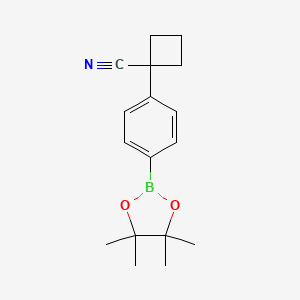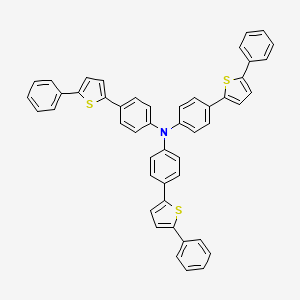
三(4-(5-苯基噻吩-2-基)苯基)胺
描述
Tris(4-(5-phenylthiophen-2-yl)phenyl)amine is a useful research compound. Its molecular formula is C48H33NS3 and its molecular weight is 720 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(4-(5-phenylthiophen-2-yl)phenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-(5-phenylthiophen-2-yl)phenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光伏电池
三(4-(5-苯基噻吩-2-基)苯基)胺 (TPTPA) 已被用于制造高效的体异质结光伏电池。 这些电池与基于酞菁铝氯化物的电池相比,具有更高的功率转换效率,使得 TPTPA 成为太阳能转换的有前景的材料 .
电致变色器件
该化合物的电活性框架允许不同氧化还原状态的相互转换,这对电致变色器件的开发至关重要。 这些器件响应电电压而改变颜色,并应用于智能窗、显示器和镜子 .
属性
IUPAC Name |
4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H33NS3/c1-4-10-34(11-5-1)43-28-31-46(50-43)37-16-22-40(23-17-37)49(41-24-18-38(19-25-41)47-32-29-44(51-47)35-12-6-2-7-13-35)42-26-20-39(21-27-42)48-33-30-45(52-48)36-14-8-3-9-15-36/h1-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZRJDHTDMTGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H33NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes TPTPA a good material for organic electronics?
A1: TPTPA exhibits several advantageous properties for organic electronics. Firstly, it has a remarkably high hole drift mobility, reaching 1.0 × 10−2 cm2 V−1 s−1 at an electric field of 1.0 × 105 V cm−1 at 293 K . This high hole mobility enables efficient charge transport within devices. Secondly, TPTPA readily forms stable amorphous glass with a glass transition temperature of 83 °C . This amorphous nature allows for the fabrication of uniform thin films through techniques like thermal deposition.
Q2: How is TPTPA used in organic photovoltaic cells?
A2: TPTPA acts as an efficient electron donor material in OPVs, typically paired with fullerene derivatives like C60 or C70 as electron acceptors . When light is absorbed, TPTPA donates an electron, creating an exciton that subsequently dissociates at the donor-acceptor interface. This efficient charge separation contributes to the high power conversion efficiencies observed in TPTPA-based OPVs.
Q3: Can TPTPA be used with materials other than fullerenes in OPVs?
A3: Yes, research has shown that TPTPA can be effectively paired with non-fullerene acceptors like rubrene (5,6,11,12-tetraphenylnaphthacene) . This combination takes advantage of singlet exciton fission in rubrene, leading to a significant boost in external quantum efficiency (EQE) compared to TPTPA-only devices.
Q4: What is the impact of TPTPA's molecular orientation on device performance?
A4: Studies comparing TPTPA with other donor materials in C70-based mixed heterojunctions have revealed that the molecular orientation of TPTPA plays a crucial role in device performance . TPTPA demonstrates a preferential horizontal orientation in thin films, facilitating efficient charge transport and leading to a higher short-circuit current (JSC) compared to materials with less favorable orientations.
Q5: How does TPTPA contribute to the performance of organic light-emitting diodes?
A5: TPTPA can function both as a blue emissive material and as a host material for red phosphorescent dyes in OLEDs . Its high hole drift mobility contributes to efficient charge carrier balance within the device, resulting in high luminance values. When used as a host, TPTPA enables efficient energy transfer to the phosphorescent dopant, leading to bright and efficient red emission.
Q6: Are there any challenges in using TPTPA in OLEDs?
A6: While TPTPA exhibits good carrier balance in undoped OLED devices, incorporating a red phosphorescent dopant can lead to a decrease in hole current . This effect needs to be carefully considered during device optimization to maintain efficient charge transport and overall device performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1510053.png)
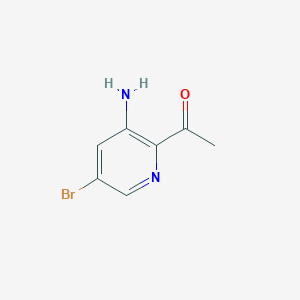
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1510057.png)
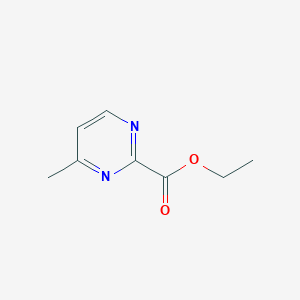

![tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1510074.png)
![tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B1510080.png)
